Potassium octyl hydrogen phosphate

Description

General Chemical Context and Significance within Organophosphorus Chemistry

Within the broader field of organophosphorus chemistry, potassium octyl hydrogen phosphate (B84403) is classified as an alkyl phosphate salt. vulcanchem.com Organophosphorus compounds are characterized by the presence of a carbon-phosphorus bond and are integral to numerous biological and industrial processes. The significance of potassium octyl hydrogen phosphate lies in its role as a surfactant, a class of compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. evitachem.com Its structure, featuring an eight-carbon alkyl chain attached to a phosphate group with a potassium counterion, is key to this functionality. vulcanchem.com

The synthesis of this compound can be achieved through a couple of primary methods. One common industrial process involves a two-step reaction: the phosphorylation of octyl alcohol with a phosphorylating agent like phosphorus oxychloride, followed by neutralization with potassium hydroxide. vulcanchem.com Another method is the esterification of octanol (B41247) with phosphoric acid, subsequently neutralized with potassium hydroxide to yield the final product. evitachem.com These synthetic routes allow for the large-scale production necessary for its various applications.

Overview of its Role in Interfacial Phenomena and Complex Fluid Systems

The amphiphilic nature of this compound is central to its importance in the study of interfacial phenomena and complex fluid systems. When introduced into a system containing immiscible phases, such as oil and water, the molecules of this compound orient themselves at the interface. The hydrophilic phosphate group remains in the aqueous phase, while the lipophilic octyl chain extends into the oil phase. This arrangement reduces the interfacial tension, facilitating the formation and stabilization of emulsions. evitachem.com

This ability to modify interfacial properties is crucial in the formation of complex fluids like micelles and emulsions. evitachem.com Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and the concentration at which they begin to form is known as the critical micelle concentration (CMC). The octyl chain of this compound promotes the formation of these micelles, which can encapsulate hydrophobic substances within their core, thereby increasing their solubility in aqueous solutions. vulcanchem.com This property is fundamental to its use in a wide array of applications, from industrial cleaning agents to drug delivery systems. vulcanchem.com Furthermore, the interaction of such surfactants with other components, like polymers, can lead to the formation of even more complex systems with tailored properties. For instance, the addition of certain polymers can influence the interfacial adsorption and micelle formation of surfactants. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical and physical properties, its synthesis, and its fundamental role in interfacial science. This research outline will not delve into dosage, administration, or safety profiles. The aim is to present detailed research findings and data in a clear and accessible format, including interactive data tables, to facilitate a deeper understanding of this specific chemical compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈KO₄P | vulcanchem.comevitachem.comguidechem.com |

| Molecular Weight | 248.30 g/mol | vulcanchem.comevitachem.com |

| Appearance | Data not available | |

| Boiling Point | 328.4°C | vulcanchem.com |

| Flash Point | 152.4°C | vulcanchem.com |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) | vulcanchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

52215-22-2 |

|---|---|

Molecular Formula |

C8H18KO4P |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

potassium;octyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |

InChI Key |

VMUBRIXOHLRVGV-UHFFFAOYSA-M |

Canonical SMILES |

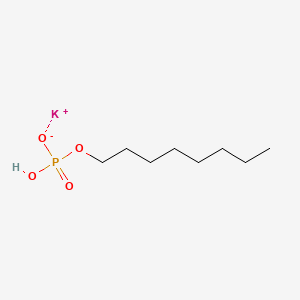

CCCCCCCCOP(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations

Esterification Routes and Reaction Mechanisms

The foundational step in producing potassium octyl hydrogen phosphate (B84403) is the formation of an ester linkage between an octyl group and a phosphate moiety. This is achieved through several esterification methods, each with distinct mechanisms and outcomes.

Direct Esterification of Octanol (B41247) with Phosphoric Acid

Direct esterification involves the reaction of octanol with phosphoric acid. evitachem.com This method, while seemingly straightforward, can be influenced by reaction conditions and the type of phosphoric acid used. The mechanism generally follows the principles of Fischer esterification, where the alcohol (octanol) nucleophilically attacks the phosphorus atom of phosphoric acid, typically under acidic catalysis, leading to the elimination of a water molecule. masterorganicchemistry.com

The reaction can be catalyzed by strong acids like sulfuric acid to enhance the reaction rate. evitachem.com The use of ortho-phosphoric acid for direct esterification of fatty alcohols can be challenging due to side reactions like olefin formation. google.com However, processes have been developed that utilize o-phosphoric acid in the presence of a basic compound and a water-entraining agent to produce a mixture of mono- and dialkyl phosphoric acid esters. google.com

A study on the phosphoric acid-catalyzed acylation of alcohols with acid anhydrides proposes that in situ-generated diacylated mixed anhydrides act as efficient acyl transfer reagents, rather than the acid merely acting as a Brønsted acid catalyst. nih.govacs.org This insight into the mechanism highlights the complex interactions that can occur during esterification.

Reactions Involving Phosphorus Oxychloride and Polyphosphoric Acid

A common and effective method for synthesizing alkyl phosphates involves the use of phosphorus oxychloride (POCl₃). vulcanchem.comorganic-chemistry.orgorganic-chemistry.org In this process, octanol reacts with phosphorus oxychloride, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. vulcanchem.comorganic-chemistry.org This reaction proceeds through a nucleophilic substitution at the phosphorus center, where the hydroxyl group of octanol displaces a chlorine atom on the POCl₃ molecule. The resulting intermediate, octyl phosphorodichloridate, is then hydrolyzed to form the phosphate ester. vulcanchem.com Subsequent neutralization with potassium hydroxide yields potassium octyl hydrogen phosphate. vulcanchem.comvulcanchem.com This method offers good control over the reaction and can produce high yields. organic-chemistry.org

Polyphosphoric acid (PPA) is another key reagent used in the synthesis of phosphate esters. semanticscholar.orgresearchgate.net PPA is a concentrated form of phosphoric acid and is effective in driving the esterification reaction towards the desired products. researchgate.net The reaction of an alcohol with PPA typically yields a mixture of mono- and dialkyl phosphates, with the ratio depending on the reaction conditions and the concentration of the PPA. semanticscholar.orgresearchgate.net

Stepwise Procedures for Mono- and Dialkyl Phosphate Synthesis

The synthesis of alkyl phosphates often results in a mixture of mono- and dialkyl esters. elpub.rugoogle.com Controlling the stoichiometry and reaction conditions is crucial to selectively synthesize one over the other. For instance, reacting an alcohol with phosphorus pentoxide (P₂O₅) generally produces a mixture of mono- and dialkyl phosphates. elpub.rugoogle.com The ratio of these products can be influenced by factors such as the molar ratio of reactants, reaction temperature, and time. researchgate.net

A process for preparing mono-alkyl acid phosphates with a high mono-ester content involves reacting an alcohol with P₂O₅ in the presence of tetrasodium pyrophosphate and hydrogen peroxide. google.com Conversely, a method for producing dialkyl phosphates with good yield and purity involves reacting a primary alcohol with phosphorus oxychloride and triethylamine, followed by steam hydrolysis, which helps to avoid the formation of trialkyl phosphate impurities. organic-chemistry.org

Microwave irradiation has been shown to significantly accelerate the reaction of alcohols with phosphorus pentoxide, leading to the formation of mono- and dialkylphosphates with improved yields and dramatically reduced reaction times compared to conventional heating. researchgate.net

Synthesis of Modified Phosphate Surfactants

The fundamental principles of phosphate ester synthesis can be extended to create a variety of modified phosphate surfactants with tailored properties. semanticscholar.orgresearchgate.net By using different starting alcohols, such as alcohol ethoxylates, one can introduce polyethylene (B3416737) glycol chains into the surfactant molecule. researchgate.netscienceopen.com These modifications influence the surfactant's solubility, surface activity, and performance in various applications. researchgate.net The phosphating agent used, such as phosphoric anhydride or phosphorus oxychloride, also plays a significant role in determining the final properties of the surfactant. researchgate.net

Advanced Synthetic Strategies and Yield Optimization

Optimizing the yield and purity of this compound requires careful consideration of reaction parameters and the use of advanced synthetic techniques. Industrial-scale production often employs continuous stirred-tank reactors (CSTRs) to ensure efficient mixing and heat transfer, leading to better control over the reaction and higher yields. vulcanchem.com

Key factors that are manipulated to optimize the synthesis include:

Temperature Control: Maintaining a specific temperature range (e.g., below 90°C during phosphorylation with POCl₃) is critical to prevent side reactions. vulcanchem.com

Catalyst Selection: The choice of catalyst, if any, can significantly impact the reaction rate and selectivity. evitachem.com

Reaction Time: Optimizing the reaction time ensures the completion of the reaction while minimizing the formation of degradation products. researchgate.net

For instance, in the synthesis of dialkyl phosphates using phosphorus oxychloride, using an excess of a primary alcohol and then removing it by distillation under reduced pressure is a strategy to drive the reaction to completion. google.com

Purification and Isolation Techniques for High-Purity Synthesis

After synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, byproducts like dialkyl phosphates, and inorganic salts. google.com Achieving high purity requires effective purification and isolation techniques.

Common purification methods include:

Filtration: To remove any solid impurities or precipitates. vulcanchem.comevitachem.com

Washing: The crude product can be washed with water or a dilute acidic solution to remove water-soluble impurities. google.com For example, washing with a chelating agent composition like a dilute oxalic acid or phosphoric acid solution can effectively remove metal ion contaminants. google.com

Crystallization: This is a powerful technique for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor. vulcanchem.comlygshuren.com

Distillation: For volatile impurities or unreacted alcohols, vacuum distillation can be employed to separate them from the less volatile phosphate ester product. evitachem.comgoogle.com

Chromatography and Ion Exchange: For laboratory-scale preparations or when extremely high purity is required, techniques like chromatography and ionophoresis can be used to separate different phosphate esters and other metabolites. google.comnih.gov

A multi-step purification process might involve an initial wash with a chelating agent, followed by water washing, drying, and then treatment with an acid scavenger like an epoxy compound to remove residual acidic impurities. google.com The final product's purity is often assessed using analytical techniques such as potentiometric titration and infrared (IR) spectroscopy. elpub.ru

Chemical Reactivity and Transformation Pathways

Hydrolytic Degradation Mechanisms and Kinetics

The pH of the surrounding medium plays a critical role in the hydrolysis of organophosphates. Generally, ester bonds, such as the phosphorus-oxygen bonds in potassium octyl hydrogen phosphate (B84403), are susceptible to hydrolysis under both acidic and basic conditions. researchgate.net For some phosphodiester model compounds, hydrolysis is catalyzed by both specific acid and base. ufl.edu Research on other organophosphate compounds has shown that even slight elevations in pH can significantly increase the rate of hydrolysis. nih.gov For instance, the hydrolysis of phosphodiester linkages in RNA models is hydroxide-ion-catalyzed and dominates at pH levels above 7.5. nih.gov Conversely, some studies on polymer degradation have indicated that pH may not significantly affect bulk degradation across a wide range of pH values. bohrium.com The specific impact of pH on potassium octyl hydrogen phosphate hydrolysis would depend on the accessibility of the ester bonds to hydronium or hydroxide ions.

The rate of hydrolysis is also dependent on the protonation state of the phosphate group. Phosphoric acid and its anions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) have different pKa values, and their relative concentrations are pH-dependent. researchgate.net This, in turn, affects their interaction with water and their susceptibility to hydrolysis.

The cleavage of the phosphorus-oxygen (P-O) bond in organophosphates is a fundamental aspect of their reactivity. This cleavage can occur through several mechanisms, often involving a nucleophilic attack on the phosphorus atom. nih.govyoutube.com The reaction can proceed through a concerted mechanism, where bond formation with the nucleophile and bond fission with the leaving group occur simultaneously, or a stepwise mechanism involving a pentacoordinated phosphorane intermediate. ufl.edunih.gov

The nature of the leaving group and the attacking nucleophile significantly influences the reaction pathway. For instance, in RNA model compounds, an intramolecular attack by an adjacent hydroxyl group can lead to P-O bond cleavage. ufl.edu The stability of the transition state or intermediate is a key determinant of the reaction rate and mechanism. Factors that stabilize the developing negative charge on the oxygen atoms, such as the presence of metal ions or specific solvent interactions, can facilitate bond cleavage. The P-O bond energy is substantial, making its cleavage a significant chemical event. wpmucdn.com

Derivatization Reactions and Functional Group Modifications

The functional groups of this compound can be chemically modified to alter its properties. Organophosphorus compounds, in general, can undergo a variety of reactions, including oxidation, reduction, and conjugation. nih.gov The phosphorus center and the octyl chain are potential sites for derivatization.

Modification of organophosphorus compounds can be achieved through reactions that target the P-O-C linkage. For example, phosphorylation is a common biological process where a phosphate group is added to a molecule, often catalyzed by enzymes. wikipedia.org While specific derivatization reactions for this compound are not extensively detailed in the provided search results, the general reactivity of organophosphates suggests that reactions such as esterification of the remaining acidic proton or substitution of the octyl group could be possible under appropriate conditions. The lone pair of electrons on the oxygen atoms can also participate in coordination with metal ions, leading to the formation of metal complexes.

Interactions with Inorganic and Organic Matrices

This compound can interact with various inorganic and organic materials, influencing its behavior and the properties of the matrix. As an organophosphate ester, it can act as a plasticizer or flame retardant in polymers. wikipedia.org These compounds are typically added physically to the polymer matrix rather than being chemically bonded, which allows them to leach into the environment. wikipedia.org

The phosphate head group can interact with inorganic surfaces. For instance, phosphate ions are known to adsorb onto the surface of materials like hydroxyapatite. mdpi.com The nature of this interaction is influenced by pH, as the charge of the phosphate species and the surface charge of the inorganic material are both pH-dependent. researchgate.net In acidic conditions, the surface of some materials can become positively charged, favoring the adsorption of negatively charged phosphate ions through electrostatic interactions. researchgate.net

In organic matrices, such as soil or sediment, the long octyl chain of this compound will influence its partitioning and mobility. The hydrophobic nature of the alkyl chain will lead to associations with organic matter, while the polar phosphate group will interact with water and charged species. The presence of other organic molecules can also influence its degradation and transformation pathways.

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. By measuring the absorption or scattering of light corresponding to the vibrational frequencies of chemical bonds, these methods offer a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For potassium octyl hydrogen phosphate (B84403), the FTIR spectrum is expected to be dominated by vibrations of the phosphate group and the octyl hydrocarbon chain.

Key expected vibrational bands for potassium octyl hydrogen phosphate include:

P=O Stretching: A strong absorption band is anticipated in the region of 1200-1300 cm⁻¹. This band is characteristic of the phosphoryl group.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C (ester) linkage typically appear in the 1000-1100 cm⁻¹ and 740-850 cm⁻¹ regions, respectively.

O-H Stretching: The presence of the hydrogen phosphate moiety (P-OH) would give rise to a broad absorption band in the high-frequency region, typically between 2500 and 3300 cm⁻¹, due to hydrogen bonding.

C-H Stretching: Vibrations from the octyl group are expected just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups appear around 2950-2965 cm⁻¹ and 2850-2875 cm⁻¹, respectively.

CH₂ Bending: A characteristic scissoring vibration for the methylene groups of the alkyl chain is expected around 1465 cm⁻¹.

Studies on various phosphate-containing compounds, including potassium dihydrogen phosphate and other organophosphates, confirm these general assignments and demonstrate how the position and shape of these bands can be influenced by the molecular environment and crystalline structure. nih.govufop.bremerginginvestigators.org

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | 2500 - 3300 (Broad) | P-O-H |

| C-H Asymmetric/Symmetric Stretching | 2850 - 2965 | -CH₂, -CH₃ |

| P=O Stretching | 1200 - 1300 | P=O |

| P-O-C Stretching | 1000 - 1100 | P-O-C |

| CH₂ Bending (Scissoring) | ~1465 | -CH₂- |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups.

For this compound, Raman spectroscopy would be instrumental in analyzing:

Symmetric PO₄ Vibrations: The symmetric stretching mode (ν₁) of the phosphate group, which is often weak or forbidden in the IR spectrum, typically gives a strong, sharp peak in the Raman spectrum, expected around 940-990 cm⁻¹. ufop.brresearchgate.net The exact position is sensitive to the protonation state and local environment. researchgate.net

C-C Backbone Vibrations: The carbon-carbon stretching vibrations of the octyl chain, which are generally weak in FTIR, would be more prominent in the Raman spectrum, appearing in the 800-1150 cm⁻¹ region.

Phosphate Bending Modes: The symmetric (ν₂) and antisymmetric (ν₄) bending modes of the PO₄ tetrahedron are expected in the 400-600 cm⁻¹ range. ufop.br

Analysis of related compounds like dipotassium (B57713) hydrogen phosphate shows that the position of the symmetric phosphate stretching band is highly dependent on factors such as hydration and aggregation state. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| C-H Stretching | 2800 - 3000 | -CH₂, -CH₃ |

| P-O-H Bending | 1200 - 1400 | P-O-H |

| PO₂ Symmetric Stretching | 1050 - 1100 | PO₂⁻ |

| P(O)-H Symmetric Stretching | ~990 | P(O)-H |

| PO₄ Symmetric Stretching (ν₁) | 940 - 990 | PO₄ |

| C-C Stretching | 800 - 1150 | C-C |

| PO₄ Bending Modes (ν₂, ν₄) | 400 - 600 | PO₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the connectivity and chemical environment of atoms. By probing the magnetic properties of atomic nuclei like ¹H and ³¹P, NMR can map out the entire molecular framework. nih.gov

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the spectrum would show distinct signals for the different protons of the octyl chain.

The expected features in a ¹H NMR spectrum are:

Terminal Methyl (CH₃) Protons: A triplet signal is expected around 0.9 ppm, resulting from coupling to the adjacent CH₂ group.

Methylene (CH₂) Protons: The bulk of the methylene groups in the middle of the chain would produce a complex, overlapping multiplet region between approximately 1.2 and 1.6 ppm.

Methylene Protons Adjacent to Oxygen (O-CH₂): The protons on the carbon directly attached to the phosphate oxygen are the most deshielded. They are expected to appear as a multiplet (a quartet of triplets, due to coupling with both the adjacent CH₂ group and the ³¹P nucleus) at a higher chemical shift, typically in the range of 3.8-4.2 ppm. researchgate.net The coupling constant for the three-bond phosphorus-hydrogen interaction (³J(P,H)) is typically in the range of 5-10 Hz. huji.ac.il

The integration of these signals would correspond to the number of protons in each environment (3H, 10H, and 2H, respectively).

³¹P NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds, as ³¹P is a spin-1/2 nucleus with 100% natural abundance. nih.govacs.org It provides a direct probe of the chemical environment of the phosphorus atom.

For this compound, which is a monoalkyl phosphate ester, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift of this signal is diagnostic of the phosphate ester structure. Based on data for similar organophosphate compounds, the chemical shift is expected to lie in a narrow range, typically between 0 and +5 ppm relative to the standard, 85% phosphoric acid. huji.ac.ilorganicchemistrydata.org The spectrum is usually acquired with proton decoupling to produce a single sharp peak, simplifying the spectrum and improving the signal-to-noise ratio. huji.ac.il

Table 3: Expected NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -CH₃ | ~0.9 | Triplet (t) |

| ¹H | -(CH₂)₅- | ~1.2 - 1.4 | Multiplet (m) |

| ¹H | -CH₂-CH₂-O- | ~1.6 | Multiplet (m) |

| ¹H | -CH₂-O-P | ~3.8 - 4.2 | Multiplet (m) |

| ³¹P | C₈H₁₇OPO₃HK | 0 to +5 | Singlet (s) (with ¹H decoupling) |

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. By analyzing the diffraction pattern produced when X-rays scatter off the electron clouds of atoms arranged in a periodic lattice, one can determine the unit cell dimensions, space group, and precise atomic coordinates.

While specific experimental XRD data for single-crystal or powder this compound is not available in the surveyed literature, the technique would be essential for a complete solid-state characterization. An XRD analysis would provide:

Crystallinity: Confirmation of whether the material is crystalline or amorphous.

Crystal System and Space Group: Determination of the fundamental symmetry of the crystal lattice (e.g., monoclinic, tetragonal). aps.org

Lattice Parameters: The precise dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Intermolecular Interactions: Insights into how the amphiphilic molecules pack in the solid state, including details of hydrogen bonding involving the phosphate groups and van der Waals interactions between the octyl chains.

Studies on the related compound potassium dihydrogen phosphate (KDP) have extensively used XRD to characterize its tetragonal crystal structure and phase transitions, illustrating the power of this technique to reveal detailed structural information. aps.orgresearchgate.netresearchgate.net

Surface Characterization Techniques

Surface properties are critical to the function of surfactants like this compound. Techniques that probe the outermost atomic layers of a material are therefore essential for its characterization.

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. The method is based on the photoelectric effect, where X-ray photons irradiate a sample, causing the emission of core-level electrons. ust.hk The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment.

For a compound like this compound (C₈H₁₇KO₄P), XPS analysis would be expected to detect the presence of potassium (K), oxygen (O), carbon (C), and phosphorus (P). High-resolution spectra of the P 2p, O 1s, K 2p, and C 1s regions would provide detailed information.

The binding energy of the P 2p peak can confirm the +5 oxidation state of the phosphorus atom in the phosphate group. arxiv.org The O 1s spectrum is particularly informative and can be deconvoluted to distinguish between different oxygen environments, such as the P=O and P-O- moieties. In studies of other phosphate materials, such as aluminum phosphates, distinct O 1s peaks have been assigned to P-O-P and P-O-Al linkages, illustrating the power of XPS to elucidate the bonding structure at the surface. nih.govnih.gov Similarly, for this compound, different binding energies would be expected for the oxygen atoms double-bonded to phosphorus, those single-bonded to both phosphorus and the octyl chain or potassium, and the one bonded to phosphorus and hydrogen.

The C 1s spectrum would be dominated by a peak corresponding to the C-C and C-H bonds of the octyl chain. A smaller, chemically shifted component at a higher binding energy would be expected for the carbon atom bonded to the phosphate oxygen (C-O-P). The binding energy of the K 2p peak would confirm the presence of potassium as the counter-ion.

A crucial aspect of XPS is the ability to perform quantitative analysis, determining the relative atomic concentrations of the elements on the surface. This can be used to verify the stoichiometry of the compound at the surface and to detect any surface impurities. The table below illustrates the expected core-level binding energies for the elements in this compound, based on typical values for similar chemical environments.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-O) | Confirms presence of octyl chain, identifies C-O bond |

| Oxygen | O 1s | ~531-534 | Distinguishes between P=O, P-O-C, P-O-K, P-O-H environments |

| Phosphorus | P 2p | ~133-134 | Confirms phosphate chemical state |

| Potassium | K 2p | ~293 | Confirms presence of potassium counter-ion |

Note: The exact binding energies can vary depending on the specific chemical environment and instrument calibration. The use of an internal reference, such as the adventitious carbon C 1s peak at 285.0 eV, is common for charge correction, especially in insulating samples. ust.hkrjpbcs.com

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface morphology and topography of materials at the micro- and nanoscale. oup.com It operates by scanning a finely focused beam of electrons, generated from a field-emission cathode, across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons (SE) and backscattered electrons (BSE), which are collected to form an image. researchgate.net FESEM offers significant advantages over conventional SEM, including higher resolution (down to 1.5 nm or better), clearer images with less distortion, and the ability to operate at lower accelerating voltages, which minimizes sample charging and damage. oup.com

In the context of this compound, which may be supplied as a powder or form specific structures in solution, FESEM would be invaluable. It could be used to:

Visualize the morphology of the solid compound: This includes determining the shape (e.g., crystalline, amorphous, plate-like), size distribution, and surface texture of the powder particles.

Examine self-assembled structures: As a surfactant, this compound can form self-assembled structures like micelles or lamellar phases. FESEM, often in conjunction with cryo-techniques (Cryo-FESEM), can be used to visualize these nanostructures.

Analyze surface coatings: If used to form a monolayer on a substrate, FESEM can provide high-resolution images of the coating's uniformity and texture. Studies on self-assembled monolayers of other alkyl phosphates on metal oxide surfaces have demonstrated the utility of this approach. ekb.eg

The high magnification and depth of field of FESEM would allow for detailed examination of the compound's physical form, which is crucial for its handling, formulation, and performance in various applications.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. sigmaaldrich.com For a compound like this compound, which may exist in a mixture with starting materials, by-products, or other surfactants, chromatographic methods are essential for quality control and formulation analysis.

High-Performance Liquid Chromatography (HPLC) is a particularly relevant technique. An HPLC method for the analysis of this compound would typically involve a reversed-phase column (e.g., C8 or C18) where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a phosphate buffer to control the pH. numberanalytics.comnumberanalytics.com The use of potassium phosphate buffers is common in HPLC as they are effective in a wide pH range and compatible with many common detectors. numberanalytics.comlearnche.org

The separation mechanism would be based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The nonpolar octyl chain of the compound would interact with the stationary phase, while the polar phosphate head group would have an affinity for the mobile phase. By adjusting the mobile phase composition (the ratio of organic solvent to water), the retention time of the compound can be controlled to achieve separation from other components in the sample.

Detection could be achieved using a variety of detectors. Since the phosphate group itself does not have a strong chromophore, a UV detector might be used if the analysis is performed at a low wavelength (e.g., below 210 nm). More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly suitable for quantifying non-volatile analytes like this compound, regardless of their optical properties. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both quantification and structural confirmation. researchgate.net

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on common practices for similar surfactants and organophosphates.

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C8 (octyl) or C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a phosphate buffer (e.g., 20 mM Potassium Phosphate, pH 3.0) | Elution of the analyte from the column |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation |

| Detector | ELSD, CAD, or Mass Spectrometry | Universal detection and quantification |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

This type of method would be used to determine the purity of a this compound product and to quantify it in complex formulations, such as detergents or agricultural adjuvants. researchgate.net

Multivariate Data Analysis in Compound Characterization

Multivariate data analysis techniques are statistical tools used to analyze complex datasets with multiple variables, such as those generated from spectroscopic analyses. These methods are invaluable for extracting meaningful information, identifying patterns, and building predictive models.

Principal Component Analysis (PCA) is an unsupervised dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. By plotting the scores of the first few PCs, one can visualize the structure of the data, identify groupings, and detect outliers. oup.com

In the context of characterizing this compound, PCA could be applied to spectroscopic data (e.g., a set of FTIR or Raman spectra) from different batches of the product. This would allow for a quick assessment of batch-to-batch consistency. Any significant deviation of a new batch from the main cluster in the PCA scores plot would indicate a potential quality issue. For example, PCA applied to the spectral data of 460 tablets showed that the first three PCs could explain over 94% of the total variability, allowing for a massive reduction in data dimensionality and easy visualization of trends.

The loadings plots in PCA show the contribution of each original variable (e.g., each wavenumber in a spectrum) to the principal components. This can help identify the spectral regions that are most responsible for the observed variation between samples, providing insights into the chemical differences.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method that is related to PCA. Unlike PCA, PLS-DA uses class information (e.g., "good quality" vs. "off-spec" product, or different types of commercial surfactants) to rotate the PCA components to achieve maximum separation between the predefined classes. It is a powerful tool for building classification models when dealing with high-dimensional data like spectra.

For instance, PLS-DA could be used to build a model that can classify different types of commercial phosphate ester surfactants based on their spectroscopic data. A model would be trained using the spectra of known, authenticated samples from each class. The resulting model could then be used to predict the class of a new, unknown sample. This is particularly useful in industrial settings for raw material identification and quality control. Studies have shown the effectiveness of PLS-DA in classifying commercial products like virgin olive oils based on their FTIR spectra, achieving high prediction accuracy.

In the characterization of this compound, a PLS-DA model could be developed to:

Discriminate between different grades or suppliers of the material.

Identify adulterated or counterfeit products.

Predict a functional property of the surfactant based on its spectrum.

Both PCA and PLS-DA are powerful chemometric tools that can transform large, complex datasets from analytical instruments into actionable information for the quality control and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely applied analytical technique for the quantitative determination of various chemical compounds. ucdavis.edu The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution. ucdavis.eduuwimona.edu.jm However, for compounds like this compound, direct quantification via UV-Vis spectroscopy is often impractical. Organophosphate compounds, particularly simple alkyl phosphates, may not possess a significant chromophore—a part of a molecule responsible for absorbing light in the UV-Vis region. researchgate.netcwejournal.org Consequently, they are not typically strong absorbers or emitters in the UV-Vis spectrum, necessitating indirect methods for their quantification. cwejournal.org

Research into the quantification of organophosphates frequently involves derivatization or complexation to produce a colored species that can be readily measured. uwimona.edu.jm One of the most established indirect methods for determining phosphate concentration is the formation of a molybdenum blue complex. mt.comresearchgate.net This colorimetric method involves the reaction of an orthophosphate with an ammonium molybdate reagent in an acidic medium to form a phosphomolybdate complex. mt.comresearchgate.net This complex is then reduced by an agent such as ascorbic acid to produce a stable, intensely blue-colored complex, known as molybdenum blue. mt.comresearchgate.net The intensity of the resulting blue color is directly proportional to the phosphate concentration and can be measured spectrophotometrically at a specific wavelength, typically around 880-890 nm. uwimona.edu.jmresearchgate.net

A calibration curve is typically generated by measuring the absorbance of several standard solutions of known phosphate concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration graph. uwimona.edu.jmresearchgate.net

Table 1: Example Calibration Data for Phosphate Quantification using Molybdenum Blue Method

| Concentration (mg P/L) | Absorbance at 890 nm |

| 0.1 | 0.071 |

| 0.2 | 0.134 |

| 0.4 | 0.261 |

| 0.6 | 0.388 |

| 0.8 | 0.512 |

| 1.0 | 0.641 |

| This table presents illustrative data based on the principles of the molybdenum blue method, where a linear relationship is observed between concentration and absorbance. The data demonstrates a typical calibration curve with a strong correlation coefficient (e.g., R² = 0.9988) as reported in relevant studies. researchgate.net |

Another advanced indirect approach involves monitoring the interaction of the organophosphate with a specific chromophoric agent. Research has demonstrated that the interaction between organophosphorus (OP) compounds and zinc tetraphenylporphine (ZnTPP) can be analyzed using UV-Vis spectroscopy. nih.gov In this method, the binding of the organophosphate to the zinc center of the porphyrin causes a noticeable shift in the Soret band of the ZnTPP spectrum. nih.gov

For a series of organophosphates, including the structurally related tri-octyl phosphate, a red shift in the Soret band of 8-10 nm was observed upon interaction with ZnTPP in a cyclohexane solvent. nih.gov The sensitivity of this method, however, was found to decrease as the size of the alkyl substituent on the phosphate increased, suggesting that steric hindrance plays a role in the interaction. researchgate.netnih.gov This technique relies on the donor capacity of the phosphoryl-oxygen to coordinate with the metal center of the porphyrin. nih.gov

Table 2: Spectral Shift of ZnTPP Soret Band upon Interaction with Various Organophosphates

| Organophosphate Compound | Solvent | Soret Band Shift (Δλsor) |

| Tri-ethyl phosphate | Cyclohexane | 8-10 nm |

| Tri-pentyl phosphate | Cyclohexane | 8-10 nm |

| Tri-octyl phosphate | Cyclohexane | 8-10 nm |

| Tri-phenyl phosphate | Cyclohexane | 8-10 nm |

| This table summarizes findings from a study on organophosphate-metalloporphyrin interactions, showing a consistent red shift in the Soret band of ZnTPP, indicating complex formation. nih.gov |

Mechanistic Insights into Interfacial and Colloidal Behavior

Principles of Surface Tension Reduction and Micelle Formation

As a surfactant, the primary mechanism of action for potassium octyl hydrogen phosphate (B84403) involves the reduction of surface tension at the interface between two immiscible phases, such as oil and water. evitachem.com The amphiphilic molecules orient themselves at the interface, with the hydrophobic octyl tails penetrating the oil phase and the hydrophilic phosphate heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the interfacial tension.

Once the interface is saturated with surfactant molecules and the bulk concentration reaches a specific point known as the Critical Micelle Concentration (CMC), the molecules begin to self-assemble into spherical structures called micelles. evitachem.com In an aqueous solution, these micelles form with the hydrophobic tails oriented inward, creating a non-polar core, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules. This process facilitates the solubilization of hydrophobic substances within the aqueous medium. evitachem.com Studies on related potassium alkyl-phosphates show that properties like surface tension generally increase with the length of the alkyl chain. researchgate.net

Emulsification Mechanisms and Emulsion Stabilization

Potassium octyl hydrogen phosphate is an effective emulsifying agent, facilitating the dispersion of one liquid into another immiscible liquid to form an emulsion. evitachem.com Its ability to form and stabilize emulsions is crucial in formulations across various industries.

A key mechanism in emulsion stabilization is the formation of a protective interfacial film around the dispersed droplets. As this compound molecules adsorb at the oil-water interface, they create a barrier that prevents the droplets from coalescing. slideshare.net The strength and elasticity of this film are critical for long-term emulsion stability. nih.gov Research on similar systems demonstrates that a rigid interfacial film, sometimes involving lamellar phases (ordered, layered structures), provides superior dispersion stability. researchgate.net For some phosphate-based emulsifiers, like potassium cetyl phosphate, the molecular structure promotes the formation of liquid crystalline structures that are similar to skin lipids, enhancing stability. atamanchemicals.com The stability of multiple emulsions has been shown to correlate directly with the interfacial film strength, which can be measured by its interfacial elasticity. nih.gov

The viscosity of an emulsion is a critical factor in its stability and texture. The presence of emulsifiers like this compound and the resulting finely dispersed droplets can increase the viscosity of the continuous phase. This is due to the increased internal friction between the dispersed droplets and the continuous phase. In some systems, the interaction between the emulsifier and other components, such as polymers or salts, can lead to the formation of a network structure within the emulsion, significantly increasing its viscosity and improving creaming stability. researchgate.net For instance, studies on fertilizer solutions containing phosphate salts have shown that molecular interactions determining viscosity play a significant role in the fluid's properties. nih.gov The viscosity of a solution containing a polymer can be influenced by the presence of salts, which can affect how the polymer is released and interacts within the solution. justia.com

Several theories explain how emulsifying agents like this compound stabilize emulsions.

Oriented Wedge Theory: This theory posits that the type of emulsion formed (oil-in-water or water-in-oil) depends on the geometry of the emulsifier molecule. The part of the molecule that is larger or more soluble (the hydrophilic head in the case of this compound) will form the outer, continuous phase. slideshare.netfirp-ula.org The molecules orient themselves in a wedge-like fashion at the interface, creating a curvature that favors the formation of droplets of one phase within the other. slideshare.net

Repulsion Theory: Once the interfacial film is formed, stability is further enhanced by repulsive forces between the droplets. For an ionic surfactant like this compound, the hydrophilic heads carry a negative charge. This creates an electrical double layer around each droplet. When two droplets approach each other, their electrical layers overlap, leading to electrostatic repulsion that prevents them from coalescing. firp-ula.org

Interfacial Film Theory: This theory views the emulsifying agent as forming a thin, tough, and elastic film around the dispersed droplets. slideshare.net This physical barrier prevents contact and coalescence. The effectiveness of the film depends on its mechanical properties. A strong, pliable film can withstand thermal and mechanical stresses, ensuring the long-term stability of the emulsion. nih.govresearchgate.net

Table 1: Theories of Emulsion Stabilization

| Theory | Core Principle | Relevance to this compound |

| Oriented Wedge Theory | The geometry and solubility of the emulsifier dictate the curvature of the interface and the emulsion type (O/W or W/O). slideshare.netfirp-ula.org | The large, water-soluble phosphate head group favors the formation of oil-in-water (O/W) emulsions. |

| Repulsion Theory | Charged surfactant molecules create an electrical double layer around droplets, leading to electrostatic repulsion that prevents coalescence. firp-ula.org | The anionic phosphate head imparts a negative charge to the droplets, causing them to repel each other. |

| Interfacial Film Theory | The emulsifier forms a mechanically strong and elastic film at the interface, acting as a physical barrier to coalescence. slideshare.netnih.gov | The adsorbed layer of this compound molecules creates a robust film around the dispersed droplets. |

Interaction at Solid-Liquid and Liquid-Liquid Interfaces

The surfactant properties of this compound are also evident in its interactions at solid-liquid and liquid-liquid interfaces. evitachem.com

At a solid-liquid interface , the compound can act as a dispersant, preventing solid particles from aggregating in a liquid medium. google.com The emulsifier molecules adsorb onto the surface of the solid particles, and the electrostatic repulsion between their charged head groups keeps the particles suspended. Research on the interaction of potassium phosphate buffer solutions with model lipid membranes (a quasi-solid interface) shows that potassium ions (K⁺) can bind to the phosphate groups on the membrane, influencing the molecular structure and arrangement at the interface. researchgate.net Similarly, studies on potassium dihydrogen phosphate (KDP) crystals in aqueous solutions reveal ordered liquid layers at the solid-liquid interface, with the structure being sensitive to factors like pH. researchgate.net The dissolution of electrolytes like KDP is influenced by the amount of free water available for hydration of the ions. mdpi.com

At a liquid-liquid interface , such as that between oil and water, this compound significantly reduces interfacial tension. evitachem.com This reduction is fundamental to its role as an emulsifier. evitachem.com Experimental determination of interfacial tension in aqueous two-phase systems containing dipotassium (B57713) hydrogenphosphate and polymers has been conducted to understand these interactions better. nih.gov The behavior at these interfaces is complex, involving dynamic processes of adsorption, orientation, and interaction that are crucial for applications like creating stable emulsions or facilitating interfacial reactions. rsc.org

Phase Behavior in Complex Fluid Systems

The thermodynamic properties of aqueous solutions containing potassium phosphate salts are complex and can be influenced by ion-pairing, hydration, and the potential formation of phosphate complexes. nist.gov Predicting the phase behavior in such systems is challenging due to chemical reactions in the liquid phase and the possible formation of one or more solid phases. nist.gov The solubility and phase equilibria are sensitive to temperature and the presence of other substances. For example, the addition of alcohols to aqueous solutions of potassium dihydrogen phosphate can significantly reduce its solubility, an effect important in processes like antisolvent crystallization. mdpi.com

Applications in Industrial Chemistry and Materials Science

Role as a Processing Aid in Industrial Formulations

As a surfactant, potassium octyl hydrogen phosphate (B84403) reduces the surface tension between liquids or between a liquid and a solid, making it an effective processing aid in numerous industrial formulations. ontosight.ai

In the textile industry, alkyl phosphate esters, including potassium octyl hydrogen phosphate, are utilized as components in lubricant compositions for textile fibers. ontosight.aigoogle.com These self-emulsifiable lubricants are applied to fibers before or during processing operations. google.com The inclusion of potassium alkyl phosphate esters, typically between 2% and 20% of the lubricant base, helps to ensure that the lubricant spreads evenly and provides necessary protection to the fibers as they undergo high-speed drafting and other mechanical stresses. google.com This application enhances the efficiency of the manufacturing process and helps maintain the quality of the final textile product.

This compound also serves a role in paper production. ontosight.ai While detailed mechanisms are proprietary to specific manufacturing processes, its function is generally associated with its surfactant properties. It can aid in processes such as de-inking and improving the absorbency and surface characteristics of the paper product. Its ability to interact with both the paper fibers (solid) and the processing water (liquid) makes it a useful additive in the complex chemistry of a paper mill's "white water" system. ontosight.aicoleparmer.com

The compound is widely used in industrial cleaners and for metal surface treatment due to its ability to disrupt and solubilize grease and oil matrices. vulcanchem.comontosight.ai In metal cleaning formulations, it acts as a powerful surfactant, removing contaminants from metal surfaces to prepare them for subsequent processing, such as painting or coating. ontosight.ai

Furthermore, in metal surface treatment, acidic phosphate solutions are used to create phosphate conversion coatings. epo.org This process involves contacting a metal surface—such as steel, galvanized steel, or aluminum—with the acidic phosphate solution. epo.orggoogle.com The solution reacts with the metal, dissolving some of it and depositing an insoluble, crystalline phosphate layer onto the surface. epo.org This coating enhances corrosion resistance and improves paint adhesion. The efficacy of these treatments depends on a delicate balance of the phosphate concentration, pH, and the presence of accelerators. epo.org

| Industrial Process | Function of this compound | Primary Benefit |

| Textile Processing | Component of fiber lubricants | Enhances lubrication and fiber protection during manufacturing google.com |

| Paper Manufacturing | Processing aid / Surfactant | Assists in de-inking and modifying paper surface properties ontosight.ai |

| Metal Cleaning | Detergent / Surfactant | Removes oils and grease from metal surfaces vulcanchem.comontosight.ai |

| Metal Surface Treatment | Forms phosphate conversion coatings | Improves corrosion resistance and paint adhesion epo.org |

Application in Emulsion and Dispersion Technology

This compound is a highly effective emulsifying agent, critical for creating and stabilizing oil-in-water (O/W) emulsions in various industrial products. evitachem.comontosight.ai Its mechanism involves reducing the interfacial tension between oil and water, facilitating the formation of stable micelles and emulsions. evitachem.com

The stabilization of emulsions with high concentrations of oils or suspended solids is a significant challenge in formulation science. Potassium alkyl phosphates, such as potassium cetyl phosphate (a longer-chain analogue), are considered "gold standard" emulsifiers capable of stabilizing formulations with high oil loads and high pigment content. dsm.com This capability is attributed to the formation of liquid crystalline structures, including vesicular and lamellar phases, around the oil droplets. dsm.com These structures create a robust barrier that prevents droplet coalescence. Research on the related potassium cetyl phosphate shows it can create stable, high-viscosity creams and is effective even at low use concentrations. dsm.comgoogle.com This makes this compound suitable for complex systems like high-SPF sunscreens and foundations, where high concentrations of UV filters and pigments are required. dsm.comatamanchemicals.com

The stability of an emulsion can be compromised by the presence of salts (electrolytes) and variations in pH. However, potassium alkyl phosphates demonstrate robust performance under such challenging conditions. The related emulsifier, potassium cetyl phosphate, is known to create stable emulsions in the presence of high levels of electrolytes and over a broad pH range, typically from 5 to 9. dsm.com The charged nature of the phosphate head group leads to electrostatic repulsion between the emulsified droplets, which contributes significantly to the prevention of coalescence, even in high-electrolyte environments. dsm.com Studies on phosphate-based systems show that their effectiveness can be pH-dependent. For instance, in water treatment applications, the optimal pH for lead solubility control using orthophosphate is typically between 7.2 and 7.8. michigan.gov This indicates that while this compound is versatile, its performance can be optimized by controlling the pH of the formulation. michigan.govresearchgate.net

| Parameter | Performance of Potassium Alkyl Phosphates | Underlying Mechanism |

| High Oil/Pigment Load | Excellent stabilization | Formation of robust liquid crystalline structures around droplets dsm.comdsm.com |

| High Electrolyte Content | Maintains emulsion stability | Electrostatic repulsion between droplets due to charged phosphate groups dsm.comdsm.com |

| Varying pH | Effective over a broad pH range (e.g., 5-9) | Intrinsic stability of the phosphate group, though performance can be optimized at specific pH values dsm.commichigan.govresearchgate.net |

Function as a Chemical Reagent or Buffering Agent in Non-Biological Systems

This compound serves a dual role in various non-biological chemical applications, acting as both a chemical reagent and possessing inherent buffering capabilities, although its primary industrial function is typically as a surfactant.

As a chemical reagent, the compound can participate in several reactions characteristic of organophosphates. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield octanol (B41247) and phosphoric acid. The compound can also undergo oxidation reactions to form octyl phosphate and other derivatives. Furthermore, substitution reactions are possible, where the octyl group could be replaced by other alkyl or aryl groups, making it a potential intermediate in the synthesis of other organophosphate compounds.

The hydrogen phosphate group (HPO₄²⁻) in the molecule provides it with the properties of a weak acid-base system, allowing it to function as a buffering agent. A buffer solution resists pH change upon the addition of acidic or basic components. This capacity is centered around the pKa of the acidic proton on the hydrogen phosphate ion. Phosphate buffer systems, typically made from mixtures of monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) phosphates like potassium dihydrogen phosphate and dipotassium (B57713) hydrogen phosphate, are extensively used in analytical chemistry and industrial processes to maintain a stable pH. biocare.netsigmaaldrich.comnist.gov For instance, an equimolal mixture of KH₂PO₄ and K₂HPO₄ produces a buffer with a pH around 7.2.

While this compound contains the necessary hydrogen phosphate group to contribute to buffering capacity, its long hydrophobic octyl chain makes it primarily an amphiphilic surfactant. nih.gov Its application is therefore dominated by its ability to modify surface tension. In non-biological systems where both pH control and surfactant properties are required, it could theoretically serve both functions. However, in industrial practice, it is more common to use simpler, highly soluble inorganic phosphate salts specifically for buffering and to employ this compound for its surfactant properties. interchim.frweberscientific.com

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reactants | Products |

| Hydrolysis | Cleavage of the ester bond by reaction with water, often catalyzed by acid or base. | This compound, Water (H₂O) | Octanol, Phosphoric Acid |

| Oxidation | The compound can be oxidized, potentially affecting the octyl chain or the phosphate group. | This compound, Oxidizing Agent (e.g., H₂O₂) | Octyl phosphate and other derivatives |

| Substitution | The octyl group can be replaced by other functional groups. | This compound, Alkylating/Arylating agents | Other organophosphate esters |

Utilization in Aqueous Two-Phase Systems for Separation Processes

Aqueous two-phase systems (ATPS) are liquid-liquid extraction techniques that utilize two immiscible aqueous phases for the separation and purification of a wide range of substances, from biomolecules to metal ions. wikipedia.orgnih.gov These systems are typically formed by mixing a polymer (like polyethylene (B3416737) glycol, PEG) with a salt (such as potassium phosphate) or by mixing two different polymers in water above a critical concentration. wikipedia.orgresearchgate.net The result is a gentle, non-denaturing environment ideal for separating delicate biological materials. wikipedia.org

This compound is particularly well-suited for use in ATPS due to its amphiphilic nature, combining a hydrophilic phosphate head with a hydrophobic octyl tail. This structure allows it to act as a surfactant, which can significantly influence the formation and properties of the two-phase system.

In a typical polymer-salt ATPS, such as PEG-potassium phosphate, the salt acts as a kosmotropic (water-structuring) agent, causing the PEG to be excluded from the salt-rich solution and form a separate, polymer-rich phase. nih.gov The partitioning of a target molecule between these two phases is determined by a combination of factors, including its hydrophobicity, electrostatic charge, size, and specific affinities for the phase-forming components.

The introduction of a surfactant-like molecule such as this compound can modify the system in several ways:

Phase Formation: It can be used to form micellar aqueous two-phase systems, where one phase is rich in surfactant micelles and the other is a dilute aqueous phase. nih.gov

Modulation of Partitioning: When added to a polymer-salt system, it can alter the partitioning behavior of target molecules. The hydrophobic octyl chains can interact with nonpolar regions of a solute, while the charged phosphate head interacts with polar regions, selectively drawing the solute to one phase or to the interface between the phases. promega.com This provides an additional level of control over the separation process.

Interfacial Properties: As a surfactant, it lowers the interfacial tension between the two aqueous phases, which can enhance mass transfer and speed up the separation process. nih.gov

Research into ATPS has shown that modifying system components allows for the targeted extraction of specific compounds. For example, in PEG-potassium phosphate systems, adjusting the concentration of the salt and the molecular weight of the PEG can optimize the separation of different proteins or natural products. researchgate.netresearchgate.net The use of a surfactant phosphate adds another variable for optimization, enabling the design of highly selective separation processes for complex mixtures in industrial chemistry. nih.govnih.gov

Table 2: Influence of Components on Aqueous Two-Phase System (ATPS) Partitioning

| Component/Parameter | Influence on System | Effect on Partitioning | Example Application |

| Polymer (e.g., PEG) | Forms the upper, more hydrophobic phase. wikipedia.org Increasing molecular weight expands the two-phase region. nih.gov | Affects partitioning based on steric exclusion and hydrophobic interactions. | Separation of proteins, with larger proteins often partitioning away from the dense polymer phase. researchgate.net |

| Salt (e.g., Potassium Phosphate) | Acts as a kosmotropic agent, inducing phase separation (salting-out effect). researchgate.net | Higher salt concentration tends to drive proteins to the polymer-rich phase. researchgate.net | Purification of enzymes and natural pigments. researchgate.netresearchgate.net |

| Surfactant (e.g., this compound) | Can form micellar phases or modify interfacial properties and phase polarity. nih.gov | Influences partitioning through hydrophobic and electrostatic interactions with the solute. | Selective extraction of dyes, amino acids, or other molecules with specific affinities for the surfactant. nih.govpromega.com |

| pH | Alters the charge of the target molecule and the phosphate buffer system. | Affects electrostatic interactions, significantly changing the partition coefficient of charged molecules. | Optimizing the separation of proteins by adjusting the pH relative to their isoelectric point. |

Environmental Fate, Transport, and Degradation

Biodegradation Pathways and Rates in Environmental Matrices

Biodegradation is a primary mechanism for the breakdown of many organic compounds in the environment, driven by the metabolic activity of microorganisms. For organophosphate esters like Potassium octyl hydrogen phosphate (B84403), this process typically involves the enzymatic cleavage of the ester bond. This initial step breaks the compound down into an alcohol (in this case, octanol) and phosphoric acid. These resulting substances can then be further utilized by microorganisms as sources of carbon and phosphorus.

Wastewater treatment plants, particularly those utilizing an activated sludge process, are significant sites for the biodegradation of organic contaminants. The high concentration of diverse microorganisms in activated sludge creates an effective environment for the breakdown of compounds like organophosphate esters. Standard biodegradation tests using activated sludge have shown that non-halogenated phosphate esters are typically readily biodegradable. For instance, some non-halogenated organophosphate esters have been observed to achieve 83–94% of their theoretical biochemical oxygen demand (BOD) in 28 days in tests using activated sludge inoculum nih.gov. This suggests that wastewater treatment facilities can be effective in removing Potassium octyl hydrogen phosphate from wastewater streams, thereby reducing its release into aquatic environments.

The efficiency of this removal is dependent on the operational conditions of the treatment plant and the acclimatization of the microbial community to the specific chemical.

Hydrolysis as an Abiotic Degradation Process

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis results in the formation of octanol (B41247) and phosphoric acid ecetoc.org. This abiotic degradation pathway is a significant factor in its environmental persistence, particularly in aquatic and soil systems. The rate of hydrolysis for organophosphate esters is highly dependent on pH and temperature.

While specific hydrolysis data for this compound is limited, the general behavior of organophosphate esters provides insight. Hydrolysis is typically slow under neutral or slightly acidic conditions but can be significantly faster in alkaline environments nih.gov.

In aquatic environments, the persistence of this compound will be influenced by the pH of the water. In neutral or slightly acidic waters, hydrolysis is expected to be a slow process. However, in alkaline waters, the rate of hydrolysis can increase, leading to a shorter half-life of the compound. The presence of certain metal ions and organic matter in the water can also potentially catalyze the hydrolysis reaction.

The following table provides estimated hydrolysis half-lives for a structurally similar compound, diphenyl octyl phosphate, under different pH conditions, illustrating the influence of pH on degradation.

| pH | Temperature (°C) | Estimated Half-life |

| 5 | 25 | > 1 year |

| 7 | 25 | Months to years |

| 9 | 25 | Days to weeks |

Note: Data is based on general information for organophosphate esters and estimated for a structurally similar compound due to the lack of specific data for this compound.

In the soil environment, hydrolysis of this compound can also occur. The rate of this process is influenced by soil pH, moisture content, and temperature. Similar to aquatic environments, alkaline soil conditions are expected to accelerate hydrolysis. The presence of clay minerals and metal oxides in soil can also act as catalysts, further enhancing the degradation rate. Therefore, the persistence of this compound in soil will vary depending on the specific soil characteristics.

Mobility and Adsorption Behavior in Soil and Sediment Systems

Organophosphate esters with low water solubility and high octanol-water partition coefficients (Kow) tend to have high Koc values, indicating a strong tendency to adsorb to soil and sediment particles and thus have low mobility nih.govnih.gov. For this compound, its octyl chain suggests a degree of hydrophobicity, which would lead to a moderate to high Koc value. This implies that the compound is likely to be relatively immobile in soil, with a lower potential to leach into groundwater. The organic matter content of the soil is a key factor; soils with higher organic carbon content will exhibit a greater capacity to adsorb the compound nih.gov.

The table below presents estimated Koc values for structurally similar short-chain organophosphate esters, providing an indication of the expected mobility of this compound.

| Compound Class | Estimated Log Koc Range | Mobility Classification |

| Short-chain alkyl phosphate esters | 2.0 - 3.5 | Low to Slight |

Note: This data is based on estimations for structurally similar compounds due to the lack of specific experimental data for this compound.

Volatilization Potential from Environmental Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for a chemical to volatilize from water or moist soil surfaces is primarily determined by its Henry's Law constant. A low Henry's Law constant indicates that a compound is not likely to volatilize significantly.

For a structurally similar compound, diphenyl octyl phosphate, the estimated Henry's Law constant is 2.5 x 10⁻⁷ atm-m³/mole. This low value suggests that this compound is essentially non-volatile from water and moist soil surfaces. Therefore, atmospheric transport via volatilization is not expected to be a significant environmental fate pathway for this compound. Any potential for volatilization would be further reduced in dry soils, as the compound would be more strongly adsorbed to soil particles.

Theoretical and Computational Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are employed to investigate the fundamental electronic and structural properties of molecules. These methods can predict molecular geometry, charge distribution, and reactivity, which are crucial for understanding the behavior of potassium octyl hydrogen phosphate (B84403).

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to study organophosphorus compounds. mdpi.comresearchgate.net For instance, calculations on similar molecules have been used to determine bond strengths, such as the P-O bond, and to correlate these properties with reactivity. researchgate.net The application of quantum mechanics can elucidate reaction mechanisms, like the phosphorylation step in enzyme inhibition by organophosphates, by modeling transition states and calculating activation barriers. researchgate.netchemrxiv.org For potassium octyl hydrogen phosphate, these calculations can reveal the distribution of electrostatic potential around the molecule, highlighting the negatively charged phosphate head and the nonpolar octyl tail, which is fundamental to its amphiphilic nature. vulcanchem.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying large systems, such as a surfactant molecule interacting with a solvent or a surface. nih.govfrontiersin.org In this approach, the chemically active region (e.g., the phosphate group) is treated with high-level quantum mechanics, while the surrounding environment (e.g., water molecules or the alkyl chain) is modeled using classical molecular mechanics force fields. nih.gov This multiscale approach has been successfully applied to study the interaction of organic phosphates with mineral surfaces, revealing details about binding motifs and interaction energies. nih.govfrontiersin.org

Table 1: Overview of Computational Methods and Their Applications

| Computational Method | Application to Alkyl Phosphates | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and reaction pathways. mdpi.comchemrxiv.org | Provides understanding of charge distribution, bond strengths, and reactivity. researchgate.net |

| Ab initio Methods | High-accuracy calculation of molecular properties and interaction energies. mdpi.commdpi.com | Used to study tribochemical reactions and dissociation mechanisms at interfaces. mdpi.com |

| QM/MM | Simulation of reactions and interactions in complex environments (e.g., at solid-water interfaces). nih.govfrontiersin.org | Elucidates binding mechanisms of phosphate groups to surfaces and the role of water. nih.govfrontiersin.org |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules in solution and at interfaces. mdpi.comresearchgate.netmdpi.com | Reveals information on molecular conformation, aggregation (micelle formation), and interfacial structure. researchgate.netresearchgate.net |

Simulation of Molecular Interactions and Conformational Analysis

The functionality of this compound is intrinsically linked to its three-dimensional structure and its interactions with surrounding molecules. Conformational analysis and molecular simulations provide a dynamic picture of these aspects.

Conformational analysis of alkyl phosphates, often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, reveals the preferred spatial arrangements of the molecule. acs.orgrsc.org Studies on related phosphate esters show that the rotational isomerism around the C-O-P linkage is critical. rsc.org The most stable conformers are often those with a gauche arrangement between the phosphoryl group (P=O) and the alkyl group. acs.org However, the relative populations of different conformers (e.g., gauche vs. anti) are sensitive to the polarity of the solvent and the presence of metal ions. acs.org In polar solvents, conformers that are less stable in the gas phase may become more populated. acs.org

Molecular dynamics (MD) simulations are used to model the complex interactions of this compound in solution. These simulations can track the movement of individual atoms over time, providing insights into processes like micelle formation and adsorption. researchgate.netnih.gov For potassium dihydrogen phosphate (KDP), a related inorganic phosphate, MD simulations have shown that the association of phosphate anions through hydrogen bonding is a dominant feature in aqueous solutions. chemrxiv.org Similarly, for this compound, simulations would likely show strong interactions between the phosphate head groups and water molecules, as well as hydrophobic interactions between the octyl tails that lead to aggregation above the critical micelle concentration. vulcanchem.comevitachem.com Simulations of potassium perfluoro-octanesulfonate, another amphiphile, show that the potassium ion has a high probability of being located near the negatively charged head group due to electrostatic attraction. researchgate.net

Prediction of Physicochemical Parameters Relevant to Reactivity and Function

Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of chemicals when experimental data is unavailable. nih.govresearchgate.net These models correlate structural or quantum-chemically calculated descriptors with experimental properties. nih.gov For a surfactant like this compound, key parameters include its acidity (pKa), solubility, and partition coefficient (logP), which govern its behavior in different environments. evitachem.comnih.gov

The pKa values are critical for understanding the ionization state of the hydrogen phosphate group at a given pH. Computational studies on cetyl phosphate, a longer-chain analogue, have been used to determine its pKa values, showing the existence of different anionic species depending on the pH. mdpi.com The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity and can be predicted using models based on quantum chemical calculations of molecular descriptors. mdpi.com The molecular weight and formula can be computed directly from the structure. guidechem.com

Table 2: Computed Physicochemical Properties for this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₈H₁₈KO₄P | Direct Calculation guidechem.com |

| Molecular Weight | 248.30 g/mol | Direct Calculation vulcanchem.com |

| pKa | The pKa values for the phosphate group determine its charge at a given pH. For the similar cetyl phosphate, experimental and computational methods determined pKa1 at 2.02 and pKa2 at 7.49. mdpi.com | Inferred from related compounds mdpi.com |

| Solubility | Predicted to be soluble in water due to its ionic phosphate group. evitachem.com | Qualitative prediction based on structure evitachem.com |

Computational Studies of Interfacial Phenomena

The primary function of this compound as a surfactant is to act at interfaces (e.g., oil-water or air-water). vulcanchem.comevitachem.com Computational simulations are invaluable for understanding the molecular-level mechanisms behind this behavior.

Molecular dynamics (MD) simulations are extensively used to study the behavior of surfactants at interfaces. researchgate.netnih.gov These simulations can model the adsorption of surfactant molecules at a liquid-liquid or liquid-gas interface, providing details on their orientation and packing. researchgate.netresearchgate.net For alkyl phosphates, MD studies have shown that the molecules arrange themselves with the polar phosphate head group in the aqueous phase and the nonpolar alkyl tail in the non-aqueous or gas phase. researchgate.netresearchgate.net This arrangement leads to a reduction in interfacial tension, a key characteristic of surfactants. researchgate.net